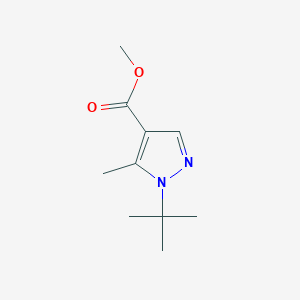
methyl 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylate
Übersicht
Beschreibung
Methyl 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylate, also known as MBTPC, is an organic compound that has been widely studied due to its potential applications in scientific research. MBTPC is a small molecule that can be used in a variety of experiments, including biochemical and physiological studies. It has been found to have a number of unique properties that make it an attractive option for researchers.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antitumor Activity
Methyl 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylate derivatives have been synthesized as part of novel 1,2,5-trisubstituted benzimidazoles with potential antitumor activity. These compounds were developed through a four-step strategy, involving nucleophilic aromatic displacement and solvent-free approaches, and were evaluated by the US National Cancer Institute (NCI) for their ability to inhibit various human tumor cell lines. Certain derivatives showed significant activity against panels of Non-Small Cell Lung Cancer, Melanoma, and Leukemia cell lines, highlighting the compound's relevance in cancer research (Abonía et al., 2011).
Structural and Spectral Analysis
The compound has also been a subject of structural and spectral analysis studies. For instance, the structure of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, a related compound, was elucidated through X-ray crystallography, revealing significant dihedral angles between the pyrazole and piperidine rings, which could influence its chemical properties and potential applications in medicinal chemistry (Richter et al., 2009).
Synthesis of Fluoroalkyl-Substituted Derivatives
In another study, methyl 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylate was used in the synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids on a multigram scale. This synthesis demonstrates the compound's versatility as a precursor in the creation of fluorinated derivatives, which are of significant interest due to their unique properties and potential applications in pharmaceuticals and agrochemicals (Iminov et al., 2015).
Crystal Structure and Reactivity
The crystal structure of related pyrazole derivatives has been extensively studied, providing insights into the reactivity and potential applications of these compounds. For example, the crystal structure of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was determined, offering valuable information on its chemical behavior and interactions, which could be essential for designing new compounds with desired properties (Viveka et al., 2016).
Eigenschaften
IUPAC Name |
methyl 1-tert-butyl-5-methylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-7-8(9(13)14-5)6-11-12(7)10(2,3)4/h6H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOZXFDKIAJZTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C(C)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678888 | |
| Record name | Methyl 1-tert-butyl-5-methyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylate | |
CAS RN |
950858-97-6 | |
| Record name | Methyl 1-tert-butyl-5-methyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 4-[(3-bromobenzyl)oxy]piperidine-1-carboxylate](/img/structure/B1422333.png)
![1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-ol](/img/structure/B1422336.png)
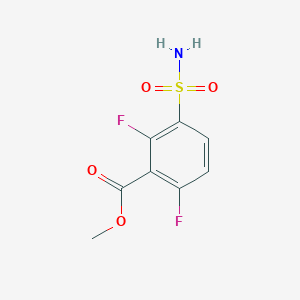
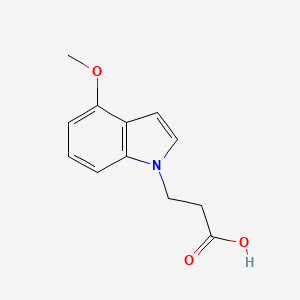
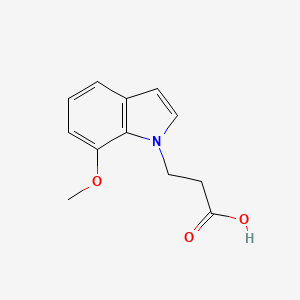
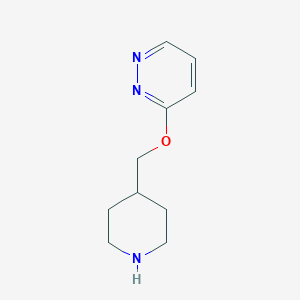
![Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-cyanoacetate](/img/structure/B1422342.png)
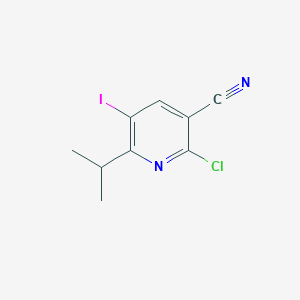
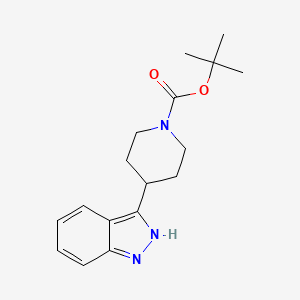
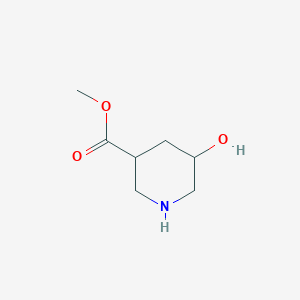
![{2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1422347.png)
![5-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1422348.png)

![6,7-Dihydro-2-(2,4,6-trimethylphenyl)-5H-pyrrolo[2,1-c]-1,2,4-triazolium Perchlorate](/img/structure/B1422356.png)